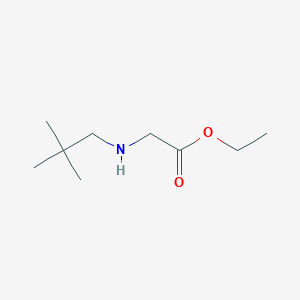

Ethyl 2-(neopentylamino)acetate

Description

Ethyl 2-(neopentylamino)acetate is a glycine-derived ethyl ester featuring a neopentylamine substituent on the α-carbon. Its structure comprises a neopentyl group (2,2-dimethylpropyl) attached to the amino nitrogen, resulting in the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 193.27 g/mol. This compound is hypothesized to act as a building block for ligands or prodrugs due to its branched hydrophobic moiety .

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

ethyl 2-(2,2-dimethylpropylamino)acetate |

InChI |

InChI=1S/C9H19NO2/c1-5-12-8(11)6-10-7-9(2,3)4/h10H,5-7H2,1-4H3 |

InChI Key |

ARLKIOQFLLHOHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNCC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-(neopentylamino)acetate with analogous ethyl esters containing diverse amino or acyl substituents:

Key Observations:

Steric Effects: The neopentyl group in this compound imposes greater steric hindrance than dimethylamino () or benzylamino () groups. This bulk may reduce nucleophilic reactivity but enhance stability in catalytic or metabolic processes .

Solubility: Linear or aromatic substituents (e.g., phenyl in ) increase lipophilicity, whereas polar groups like dimethylamino () improve water solubility. The neopentyl group likely renders the compound poorly soluble in polar solvents, favoring organic media.

Applications: Pharmaceuticals: Diethylamino-phenyl derivatives () are common in drug intermediates due to balanced lipophilicity. Coordination Chemistry: Bulky neopentyl groups may stabilize metal centers in catalysts. Forensics: Phenylacetoacetate derivatives () are precursors in controlled substance synthesis.

Research Findings and Functional Analysis

- Synthetic Utility: this compound’s branched structure could mitigate unwanted side reactions (e.g., racemization) in peptide synthesis, similar to tert-butyl-protected analogs .

- Biological Activity : Neopentyl-substituted compounds often exhibit prolonged metabolic half-lives due to resistance to enzymatic degradation, a trait observed in sterically hindered protease inhibitors .

- Thermodynamic Stability : Computational studies suggest that neopentyl groups lower conformational entropy, enhancing crystalline packing efficiency—a property leveraged in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.